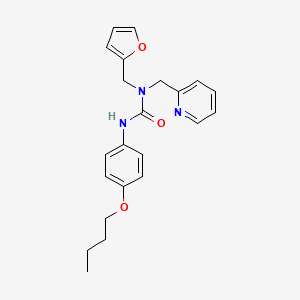![molecular formula C19H14N2O5 B2390519 (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 946277-06-1](/img/structure/B2390519.png)
(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C19H14N2O5 and its molecular weight is 350.33. The purity is usually 95%.
The exact mass of the compound (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of similar furan and pyrazole derivatives in synthesizing a wide range of heterocyclic compounds. These synthesized compounds, often containing furan moieties, are explored for their potential applications in pharmaceuticals and materials science. For instance, Abdelhamid et al. (2012) described the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, highlighting the versatility of such compounds in heterocyclic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial and Antioxidant Activities
Compounds with furan and pyrazole structures have been evaluated for their antimicrobial and antioxidant activities. For example, Jayanna et al. (2013) synthesized 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, testing them for antimicrobial and analgesic activities and finding promising results in both domains (Jayanna et al., 2013).
Molecular Docking and Biological Evaluation
The compound's analogs have been subject to molecular docking studies to understand their interaction with biological targets. This approach aids in predicting the biological activity and potential therapeutic applications of new compounds. For instance, Sedaghat et al. (2015) reported on diorganotin(IV) complexes derived from a furan-2-carbohydrazide and benzoylacetone hydrazone, examining their antibacterial activity and DNA interaction through molecular docking, showcasing the potential of these compounds in drug design and discovery (Sedaghat et al., 2015).
Novel Cyclization Reactions
Research into the chemistry of furan derivatives often reveals new synthetic pathways, including novel cyclization reactions that can produce complex and potentially bioactive molecules. Reddy et al. (2012) explored an InCl3-promoted novel Prins cyclization, yielding hexahydro-1H-furo[3,4-c]pyran derivatives, a method that contributes to the synthesis of new chemical entities with potential pharmaceutical value (Reddy et al., 2012).
Photopolymerization Initiators
Compounds with benzophenone and furan units have also been investigated for their use in photopolymerization processes. Wang et al. (2010) studied benzophenone-1,3-dioxane as a radical initiator for photopolymerization, showing the application of furan derivatives in materials science and engineering (Wang, Ma, Yin, Nie, & Yu, 2010).
Eigenschaften
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-19(17-4-2-8-24-17)21-14(15-3-1-7-23-15)10-13(20-21)12-5-6-16-18(9-12)26-11-25-16/h1-9,14H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTVFHLWEFJYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

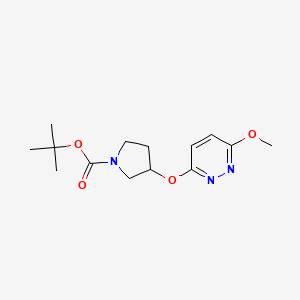
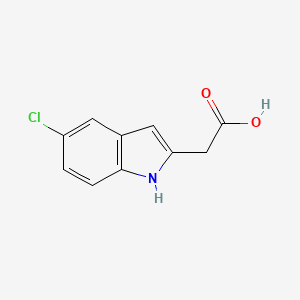
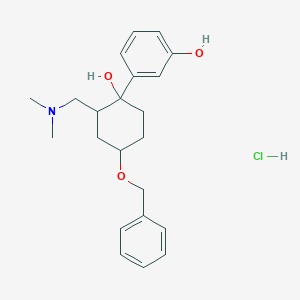
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)
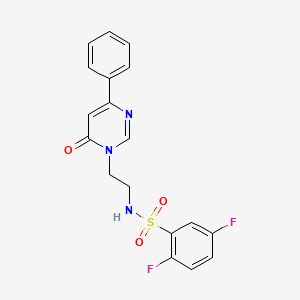
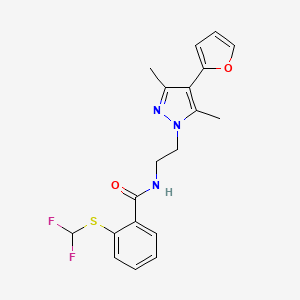
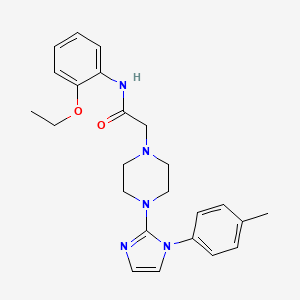
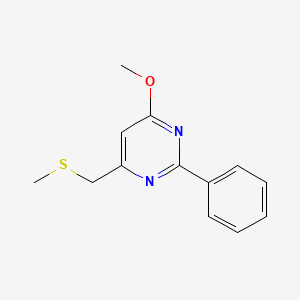
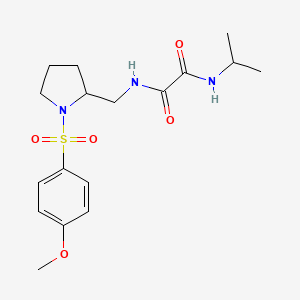
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2390449.png)
![4-methoxy-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2390451.png)
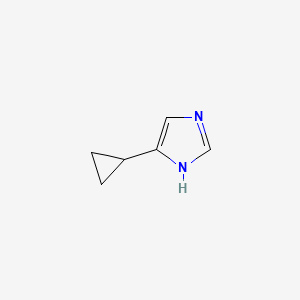
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)
